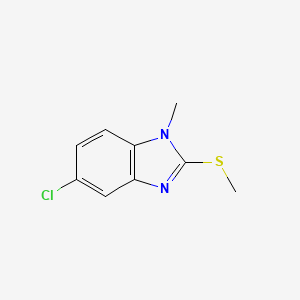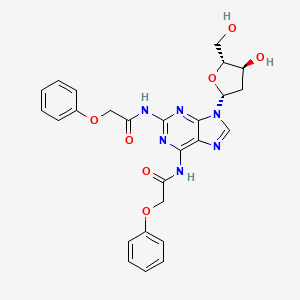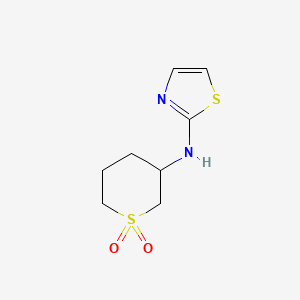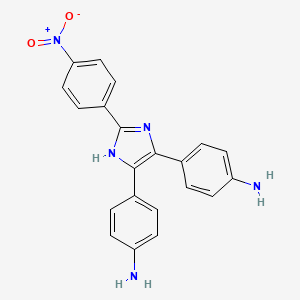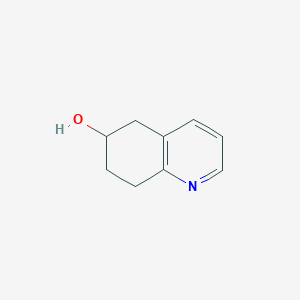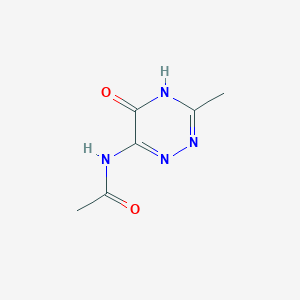
N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide: is an organic compound with the chemical formula C6H10N4O2 . . This compound is characterized by its colorless crystalline or white crystalline powder form, and it is soluble in hot water and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ammonia Cyanic Acid and Urea Reaction: Ammonia cyanic acid and urea react under acid or alkali catalysis to form N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the compound.
Industrial Production Methods:
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea in the presence of acid or alkali catalysts.
Pyrolysis of Urea Amine: This method involves the high-temperature pyrolysis of urea amine.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields higher oxidation state compounds.
Reduction Products: Reduction yields lower oxidation state compounds.
Substitution Products: Substitution reactions yield various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
Uniqueness:
Eigenschaften
CAS-Nummer |
89730-66-5 |
|---|---|
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2/c1-3-7-6(12)5(10-9-3)8-4(2)11/h1-2H3,(H,7,9,12)(H,8,10,11) |
InChI-Schlüssel |
FTATVLNARPJMAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C(=O)N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
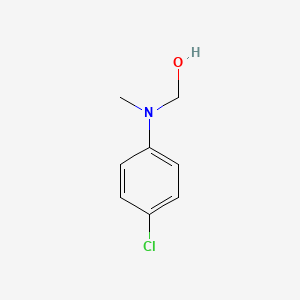
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
